3-Fluoro-4-(methylthio)phenylboronic acid
Overview
Description
3-Fluoro-4-(methylthio)phenylboronic acid is a compound that is likely to share some chemical properties with the compounds discussed in the provided papers, given the presence of a phenylboronic acid moiety and a sulfur-containing substituent. While the papers do not directly discuss 3-Fluoro-4-(methylthio)phenylboronic acid, they provide insights into the behavior of similar compounds which can be extrapolated to hypothesize about the properties and reactivity of 3-Fluoro-4-(methylthio)phenylboronic acid.
Synthesis Analysis
The synthesis of compounds similar to 3-Fluoro-4-(methylthio)phenylboronic acid can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst involves the introduction of boronic acid groups to the aromatic ring, which is a common step in synthesizing phenylboronic acids . The synthesis of difluoro(phenylthio)methylation compounds involves the use of bromodifluoro(phenylthio)methane and silver hexafluoroantimonate, indicating that halogenated reagents and metal catalysts or activators might be involved in the synthesis of 3-Fluoro-4-(methylthio)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(methylthio)phenylboronic acid would include a phenyl ring with a boronic acid group and a methylthio substituent. The presence of fluorine and sulfur atoms would influence the electronic distribution in the molecule. For example, the fluorine atom would be expected to withdraw electron density through its high electronegativity, while the methylthio group would be electron-donating due to the presence of sulfur, which can have implications for the reactivity of the boronic acid .
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions, particularly in the formation of boronate complexes and Suzuki coupling reactions. The ortho-substituent in phenylboronic acids, such as the methylthio group in 3-Fluoro-4-(methylthio)phenylboronic acid, can influence the reactivity and selectivity of these reactions . Additionally, the presence of a fluorine atom could affect the stability of intermediates and the overall reaction pathway, as seen in the generation and reactivity of α-fluorocarbocations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(methylthio)phenylboronic acid would be influenced by its functional groups. The boronic acid group is known to be susceptible to changes in pH, forming boronate esters under certain conditions. The fluorine and sulfur atoms would affect the compound's polarity, boiling point, and solubility. The electronic effects of these substituents could also impact the acidity of the boronic acid and its ability to form complexes with diols or amines .
Scientific Research Applications
1. Applications in Glucose Sensing
Bao et al. (2021) explored the use of 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) for enzyme-free glucose sensing in physiological conditions. The study demonstrated the potential of this compound in glucose recognition and sensing applications (Bao et al., 2021).
2. Role in Synthesis Processes
Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain materials, where fluoro-containing phenylboronic acids were used in cross-coupling reactions (Qiu et al., 2009).
3. Influence on Adsorption Mechanisms
Piergies et al. (2013) conducted spectroscopic studies on fluoro and formyl analogues of phenylboronic acids, including 3-fluorophenylboronic acid. The study provided insights into how substituents like fluorine impact the adsorption modes of these compounds (Piergies et al., 2013).
4. Optical Modulation Applications
Mu et al. (2012) explored the use of phenyl boronic acids, including fluorine-substituted variants, for optical modulation in carbon nanotubes. This research highlighted the role of such compounds in developing advanced materials with specific optical properties (Mu et al., 2012).
5. Structural and Biological Studies
Adamczyk-Woźniak et al. (2013) described the synthesis of fluorine analogs of bisbenzoxaboroles and their phenylboronic acids. These compounds, including those with fluorine substituents, displayed unique molecular architectures, which were determined by X-ray measurements, indicating their potential in structural and biological studies (Adamczyk-Woźniak et al., 2013).
6. Impact on Fluorine Substituents
Gozdaldalik et al. (2017) examined the influence of fluorine substituents on the properties of phenylboronic compounds. They discussed how the electron-withdrawing character of fluorine atoms affects the acidity, stability, and structures of these compounds in various applications (Gozdalik et al., 2017).
7. Development of Organoboron Compounds
Jańczyk et al. (2012) developed organoboron compounds, including those with fluoro-substituents, as Lewis acid receptors for fluoride anions. This study indicates the potential use of fluoro-substituted phenylboronic acids in sensing and analytical applications (Jańczyk et al., 2012).
8. Synthesis of Fluorinated Heterocyclic Compounds
Shi et al. (1996) explored the synthesis of fluorine-bearing heterocyclic compounds using fluoroacrylic building blocks, demonstrating the role of fluoro-substituted phenylboronic acids in creating complex organic structures (Shi et al., 1996).
Safety And Hazards
3-Fluoro-4-(methylthio)phenylboronic acid is considered hazardous. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation4.
Future Directions
The future directions for the use of 3-Fluoro-4-(methylthio)phenylboronic acid are not explicitly mentioned in the search results. However, boronic acids are valuable tools in organic synthesis and medicinal chemistry, suggesting potential future applications in these areas2.
properties
IUPAC Name |
(3-fluoro-4-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDNUZUKUGDDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620307 | |
Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylthio)phenylboronic acid | |
CAS RN |
221030-80-4 | |
Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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